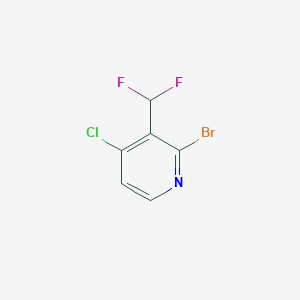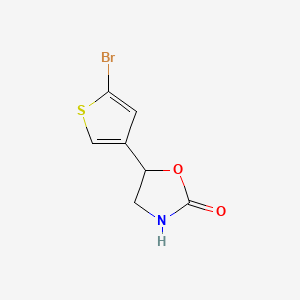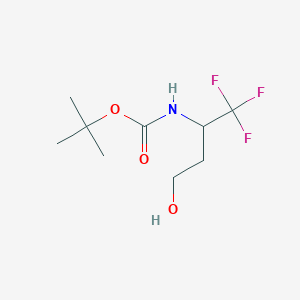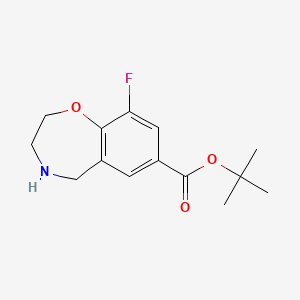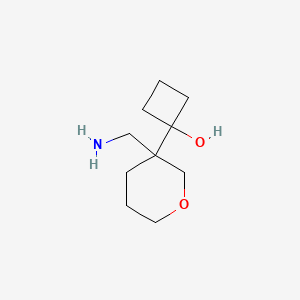
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol is a complex organic compound with the molecular formula C10H19NO2 This compound features a cyclobutane ring and a tetrahydropyran ring, which are connected via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the aminomethyl group and finally the cyclobutane ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce cyclobutanol derivatives.
Scientific Research Applications
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s ring structures may enable it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)propan-1-ol: Similar structure but with a propanol group instead of a cyclobutanol group.
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclopentan-1-ol: Similar structure but with a cyclopentanol group instead of a cyclobutanol group.
Uniqueness
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a tetrahydropyran ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxan-3-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c11-7-9(3-2-6-13-8-9)10(12)4-1-5-10/h12H,1-8,11H2 |
InChI Key |
KCKSWACNRKTSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2(CCCOC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
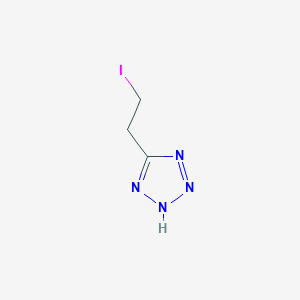
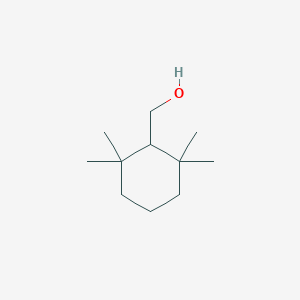
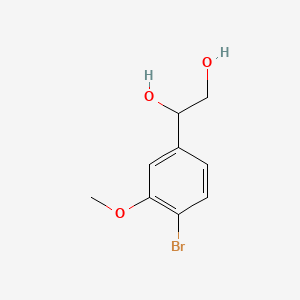

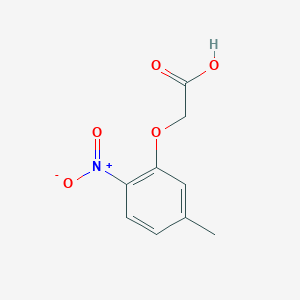
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
